2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
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Description
2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C15H18BrN5O and its molecular weight is 364.247. The purity is usually 95%.
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Biological Activity
The compound 2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has gained attention in medicinal chemistry, particularly for its potential biological activities. Its unique structure, featuring a pyrimidine ring and a piperidine moiety, suggests it may interact with various biological targets, particularly those involved in cancer progression.
Chemical Structure and Properties
The molecular formula of this compound is C18H22BrN5O with a molecular weight of approximately 404.3 g/mol. The presence of the bromine atom in the pyrimidine ring enhances its lipophilicity, which can influence its pharmacokinetic properties and interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C18H22BrN5O |
Molecular Weight | 404.3 g/mol |
Structure | Structure |
Research indicates that this compound acts primarily as an inhibitor of tyrosine kinases , including Met kinase. Tyrosine kinases play crucial roles in signaling pathways that regulate cell growth and proliferation. Inhibition of these enzymes is a promising strategy for cancer therapy, as it can impede tumor growth and metastasis.
Key Mechanisms:
- Inhibition of Met Kinase : This compound has shown significant inhibitory activity against Met kinase, which is implicated in various cancers.
- Binding Affinity : Interaction studies have demonstrated effective binding to specific protein targets associated with cancer pathways.
Biological Activity and Case Studies
Several studies have assessed the biological activity of this compound, focusing on its anticancer properties:
-
In vitro Studies : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Cell Lines Tested : Human glioma, melanoma, and non-small-cell lung cancer (NSCLC) cell lines.
- Results : Demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
- Animal Models : Preclinical studies using animal models have indicated that treatment with this compound results in reduced tumor size and improved survival rates compared to control groups.
Comparative Analysis with Similar Compounds
The following table compares the biological activity of this compound with other known tyrosine kinase inhibitors:
Compound Name | Target | Activity |
---|---|---|
This compound | Met Kinase | Strong inhibitor; significant cytotoxicity |
Tepotinib | Selective Met kinase inhibitor | Approved for specific cancers |
Erlotinib | EGFR | Used primarily for lung cancer |
Crizotinib | ALK and c-Met | Broad-spectrum kinase inhibition |
Properties
IUPAC Name |
2-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O/c1-11-2-3-14(22)21(19-11)10-12-4-6-20(7-5-12)15-17-8-13(16)9-18-15/h2-3,8-9,12H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJHCUNFDGHFAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.